Boc-Ala-OH-15N

Catalog No.
S1768368
CAS No.
139952-87-7
M.F
C8H15NO4
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala-OH-15N

CAS Number

139952-87-7

Product Name

Boc-Ala-OH-15N

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]propanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i9+1

InChI Key

QVHJQCGUWFKTSE-LBBOFACRSA-N

SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-Ala-OH-15N;N-(tert-Butoxycarbonyl)-L-alanine-15N;L-Alanine-15N,N-t-Bocderivative;139952-87-7;BOC-[15N]ALA-OH;489913_ALDRICH

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C

Peptide Synthesis:

Boc-Ala-OH-15N, also known as N-(tert-Butoxycarbonyl)-L-alanine-15N or L-Alanine-15N, is a key building block used in peptide synthesis. The "Boc" group refers to a protecting group that shields the amino group (NH2) of the L-alanine molecule during peptide chain assembly. This allows for the controlled formation of peptide bonds between specific amino acids. The presence of the nitrogen-15 isotope (15N) makes this specific version of alanine a valuable tool for researchers using nuclear magnetic resonance (NMR) spectroscopy.

Protein Structure and Function Studies:

By incorporating Boc-Ala-OH-15N into specific positions within a peptide or protein sequence, researchers can use NMR spectroscopy to study the structure and dynamics of these molecules. The 15N isotope provides a distinct signal in the NMR spectrum, allowing scientists to probe the local environment and interactions of the labeled amino acid residue within the protein. This information is crucial for understanding how proteins fold, interact with other molecules, and carry out their biological functions.

Isotope Labeling for Metabolic Studies:

Boc-Ala-OH-15N can also be used to create isotopically labeled proteins for studying metabolic pathways. By incorporating the 15N isotope into the amino acid backbone, researchers can track the fate of the labeled protein within the cell or organism using various analytical techniques, such as mass spectrometry. This allows them to investigate protein turnover, degradation rates, and interactions with other molecules involved in metabolism.

Boc-Ala-OH-15N, also known as N-Boc-L-alanine-15N, is a stable isotopic derivative of L-alanine, where the nitrogen atom is labeled with the stable isotope nitrogen-15. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions. The chemical formula for Boc-Ala-OH-15N is C6_{6}H12_{12}N2_{2}O2_{2}, with a molecular weight of approximately 158.17 g/mol. The presence of the nitrogen-15 isotope provides unique properties for studies involving nitrogen metabolism and tracking in biological systems.

Boc-Ala-OH-15N itself does not have a specific mechanism of action. Its primary function is as a building block for the synthesis of isotopically labeled peptides. These labeled peptides can then be used in various studies to investigate protein structure, dynamics, and interactions with other molecules using NMR spectroscopy. The 15N isotope provides a sensitive probe for these studies.

Boc-Ala-OH-15N is likely to exhibit similar safety hazards as Boc-Ala-OH:

  • Mild irritant: May cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
  • Potential allergen: May cause allergic reactions in some individuals [].
  • Standard laboratory precautions: Handle with gloves and proper ventilation following standard laboratory safety protocols [].
, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the free amino group of alanine to react with other carboxylic acids or activated esters to form peptides. Typical reactions include:

  • Deprotection: Removal of the Boc group using trifluoroacetic acid or hydrochloric acid.
  • Peptide Bond Formation: Reacting with activated carboxylic acids to form dipeptides or longer peptides.
  • Coupling Reactions: Utilizing coupling agents like carbodiimides to facilitate the formation of peptide bonds.

These reactions are crucial for synthesizing complex peptides and proteins in laboratory settings .

Boc-Ala-OH-15N itself may not exhibit significant biological activity, but its derivatives and the parent compound L-alanine play essential roles in biological systems. L-alanine is a non-essential amino acid involved in protein synthesis and metabolism. It serves as a building block for proteins and is also involved in glucose metabolism through gluconeogenesis. The incorporation of nitrogen-15 allows researchers to trace metabolic pathways and understand nitrogen dynamics in various biological processes .

The synthesis of Boc-Ala-OH-15N typically involves the following steps:

  • Preparation of L-Alanine: Starting from commercially available L-alanine.
  • Boc Protection: The amino group of L-alanine is protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Nitrogen Labeling: Incorporation of nitrogen-15 can be achieved through specific synthetic routes that utilize labeled precursors or through isotopic exchange methods.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for subsequent applications .

Boc-Ala-OH-15N has several applications, primarily in research and development:

  • Peptide Synthesis: Used as a building block in the synthesis of peptides for research purposes.
  • Isotope Labeling Studies: Useful in metabolic studies to trace nitrogen pathways in biological systems.
  • Drug Development: Potentially applicable in developing new therapeutic peptides and understanding their mechanisms.

Interaction studies involving Boc-Ala-OH-15N often focus on its role as a substrate or building block in enzymatic reactions or peptide interactions. By incorporating nitrogen-15, researchers can utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to study interactions at a molecular level, providing insights into enzyme specificity and reaction mechanisms .

Boc-Ala-OH-15N shares similarities with several related compounds, particularly other amino acids and their derivatives. Here are some notable comparisons:

CompoundStructureUnique Features
Boc-L-AlanineC6_{6}H13_{13}NO2_{2}Standard form without isotopic labeling
Boc-D-AlanineC6_{6}H13_{13}NO2_{2}D-enantiomer used for specific stereochemical studies
Boc-GlycineC5_{5}H11_{11}NO2_{2}Glycine derivative, simpler structure
Boc-LeucineC8_{8}H15_{15}NO2_{2}Larger side chain, impacts peptide properties

Boc-Ala-OH-15N's uniqueness lies in its stable isotope labeling, enabling precise tracking of nitrogen within biological systems, which is not possible with its non-labeled counterparts .

XLogP3

0.9

Dates

Modify: 2023-08-15

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